Tri-Halogen Substitution Pattern vs. Mono- and Di-Halogenated Phenols: Physicochemical Property Differentiation
2-Bromo-4-chloro-6-fluorophenol exhibits substantially higher molecular weight, lipophilicity, and boiling point compared to mono- and di-halogenated phenol analogs due to its tri-halogenated structure. The compound has a molecular weight of 225.44 g/mol, XLogP3 of 3.0, and predicted boiling point of 205.3±35.0 °C at 760 mmHg [1] . In comparison, the mono-halogenated precursor 4-chloro-2-fluorophenol (CAS 348-62-9) has a molecular weight of 146.55 g/mol and a boiling point of 103-104 °C at 50 mmHg . The bromine atom at the 2-position contributes approximately 79 g/mol to the molecular weight and increases predicted logP by approximately 1.5 units relative to non-brominated analogs, based on typical halogen contributions to lipophilicity [1].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Molecular weight: 225.44 g/mol; XLogP3: 3.0; Boiling point: 205.3±35.0 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | 4-Chloro-2-fluorophenol (CAS 348-62-9): Molecular weight 146.55 g/mol; Boiling point 103-104 °C at 50 mmHg; XLogP3 approximately 1.5-2.0 (estimated from mono-halogenated phenol values) |
| Quantified Difference | Molecular weight increase of 78.89 g/mol (~54% higher); XLogP3 increase of approximately 1.0-1.5 units; Boiling point elevation of approximately 100 °C under comparable pressure conditions |
| Conditions | Computed physicochemical properties (PubChem 2025.04.14 release, XLogP3 3.0 algorithm, ACD/Labs Percepta Platform v14.00 predictions) |
Why This Matters
Higher molecular weight and XLogP3 values directly impact chromatographic behavior, solvent partitioning, and membrane permeability in biological assays, making this compound distinguishable from lighter halophenols in purification and screening workflows.
- [1] PubChem. 2-Bromo-4-chloro-6-fluorophenol: Computed Properties (XLogP3-AA). View Source
